molecular formula C5H10I2 B14477496 Pentane diiodide CAS No. 66688-35-5

Pentane diiodide

Cat. No.: B14477496
CAS No.: 66688-35-5
M. Wt: 323.94 g/mol
InChI Key: QGZMPDWGZXYBQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane diiodide can be synthesized through the halogenation of pentane. One common method involves the reaction of pentane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions to ensure complete halogenation. The general reaction is as follows:

C5H12+I2C5H10I2+H2\text{C5H12} + \text{I2} \rightarrow \text{C5H10I2} + \text{H2} C5H12+I2→C5H10I2+H2

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Pentane diiodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Reduction Reactions: The compound can be reduced to pentane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination: Alkenes such as pentene.

    Reduction: Pentane.

Scientific Research Applications

Pentane diiodide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Biological Studies: Employed in the study of halogenated compounds’ effects on biological systems.

Mechanism of Action

The mechanism of action of pentane diiodide in chemical reactions involves the cleavage of the carbon-iodine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to iodine, displacing the iodine atoms. In elimination reactions, bases abstract protons from the carbon atoms adjacent to the iodine, leading to the formation of double bonds. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Pentane dibromide (C5H10Br2)
  • Pentane dichloride (C5H10Cl2)
  • Hexane diiodide (C6H12I2)

Uniqueness

Pentane diiodide is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in different reactivity and physical properties compared to its brominated or chlorinated counterparts. The larger size of iodine also influences the steric and electronic effects in reactions, making this compound a valuable compound in synthetic chemistry.

Properties

CAS No.

66688-35-5

Molecular Formula

C5H10I2

Molecular Weight

323.94 g/mol

IUPAC Name

1,1-diiodopentane

InChI

InChI=1S/C5H10I2/c1-2-3-4-5(6)7/h5H,2-4H2,1H3

InChI Key

QGZMPDWGZXYBQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(I)I

Origin of Product

United States

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